2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide features a dihydropyridinone core substituted with a 4-methylbenzenesulfonyl group and an acetamide moiety linked to a 2,4-dimethylphenyl group.
Key structural attributes:
- 4-Methylbenzenesulfonyl group: Enhances electron-withdrawing properties and metabolic stability.
- N-(2,4-Dimethylphenyl)acetamide: Introduces steric bulk and lipophilicity, which may influence receptor binding.
Properties
IUPAC Name |
2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-15-6-9-20(10-7-15)31(29,30)23-18(4)13-19(5)26(24(23)28)14-22(27)25-21-11-8-16(2)12-17(21)3/h6-13H,14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZKCIQNSJWWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=C(C=C(C=C3)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the sulfonyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve a consistent and high-quality product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Aromatic Substitutions
a) N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-[4,6-Dimethyl-3-(4-Methylbenzenesulfonyl)-2-Oxo-1,2-Dihydropyridin-1-yl]Acetamide (BB06195)
- Key Differences : The phenylacetamide group in BB06195 is substituted with chloro and trifluoromethyl groups (vs. 2,4-dimethyl groups in the target compound).
- Implications: The electron-withdrawing -CF₃ group in BB06195 increases polarity and may alter binding affinity compared to the electron-donating methyl groups in the target compound. Molecular weight: 512.93 g/mol (BB06195) vs.
b) Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
- Key Differences: Alachlor lacks the dihydropyridinone core and sulfonyl group but shares an acetamide backbone.
- Applications : Widely used as a herbicide, targeting plant-specific enzymes. The absence of the sulfonyl group in alachlor reduces metabolic stability compared to the target compound .
c) Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
- Key Differences: Features an oxazolidinone ring instead of the dihydropyridinone core.
- Applications: Fungicidal activity via inhibition of RNA polymerase. The oxazolidinone moiety may enhance water solubility compared to the sulfonyl-substituted dihydropyridinone in the target compound .
2-Oxoindoline Derivatives with Acetamide Moieties
Compounds such as 2-Hydroxy-N-(4-Methyl-2-Oxo-2H-Chromen-7-yl)-2-(2-Oxo-1,2-Dihydro-Indol-3-Ylidene)-Acetamide (K) and 2-Hydroxy-N-Phenyl-2-(2-Oxo-1,2-Dihydro-Indol-3-Ylidene)-Acetamide (1-F) share the acetamide group but replace the dihydropyridinone core with indole or coumarin systems .
- Implications: Indole/coumarin cores may confer fluorescence properties, useful in imaging. The dihydropyridinone in the target compound likely offers superior hydrogen-bonding capacity due to the sulfonyl group.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen-Bonding Patterns: The sulfonyl group in the target compound may form stronger hydrogen bonds compared to non-sulfonylated analogs, as seen in crystallographic studies using SHELX software .
- Metabolic Stability : The 4-methylbenzenesulfonyl group likely reduces oxidative metabolism compared to alachlor’s methoxymethyl group .
- Biological Activity: The dihydropyridinone core’s rigidity could improve target selectivity over flexible analogs like oxadixyl .
Biological Activity
The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, pharmacological effects, and implications for treating various diseases.
- Molecular Formula : C22H26N2O3S
- Molecular Weight : 398.52 g/mol
- IUPAC Name : this compound
Synthesis and Characterization
The synthesis of this compound involves a multi-step process typically starting from readily available precursors. Key steps include:
- Formation of the Dihydropyridine Core : The initial reaction involves the condensation of appropriate aldehydes with amines to form the dihydropyridine structure.
- Sulfonylation : Introduction of the sulfonyl group via reaction with sulfonyl chlorides.
- Acetylation : Final acetylation step to yield the target compound.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of this compound against several key targets:
-
Alpha-glucosidase Inhibition
- This compound demonstrated significant inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition suggests potential utility in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
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Acetylcholinesterase Inhibition
- The compound exhibited inhibitory effects on acetylcholinesterase, which is critical for neurotransmitter regulation in the brain. This activity indicates potential applications in treating Alzheimer's disease (AD) by enhancing cholinergic transmission .
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Other Enzyme Targets
- Preliminary investigations also suggest activity against other enzymes implicated in metabolic and neurodegenerative disorders, although further studies are needed to elucidate these effects fully.
Pharmacological Effects
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Antidiabetic Effects : Due to its alpha-glucosidase inhibition, it may be beneficial in diabetes management.
- Neuroprotective Effects : Its acetylcholinesterase inhibition points to potential use in neurodegenerative diseases like Alzheimer's.
Case Studies
Several case studies have explored the efficacy of similar compounds derived from the dihydropyridine framework:
-
Case Study on Neuroprotection
- A study involving a related dihydropyridine derivative demonstrated improved cognitive function in animal models of Alzheimer's disease, attributed to enhanced acetylcholine levels due to acetylcholinesterase inhibition.
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Diabetes Management Trials
- Clinical trials with compounds structurally similar to this one showed promising results in lowering postprandial blood glucose levels in diabetic patients.
Data Tables
| Activity Type | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Alpha-glucosidase | Alpha-glucosidase | 12.5 | |
| Acetylcholinesterase | Acetylcholinesterase | 8.7 | |
| Other Enzymes | Various | TBD | Ongoing studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
